Cocamidopropyl betaine

Overview

Description

Cocamidopropyl betaine is a synthetically derived fatty acid that comes from coconuts . It acts as a surfactant, meaning it binds to oils, dirt, and grime, making it easier to wash off . It is considered a gentle surfactant and also used to help as a foam booster . It’s a mild naturally-derived amphoteric surfactant that boosts the performance of other surfactants, reducing irritation, enhancing foaming capabilities, and creating milder cleansers .

Synthesis Analysis

This compound was synthesized using coconut fatty acid methyl ester, N,N-dimethyl propylene diamine, chloroacetic acid, and NaOH as starting materials, and KOH as a catalyst . The optimum conditions for the synthesis of cocamidopropyl dimethylamine were found to be: n (N,N-dimethyl propylene diamine): n (coconut fatty acid methyl ester) = 1.15:1; w (catalyst) = 3.0%; reaction temperature 210 ℃; reaction time 25 min .

Molecular Structure Analysis

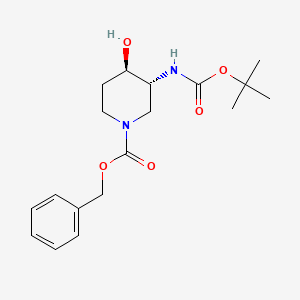

This compound contains total 61 bond(s); 23 non-H bond(s), 2 multiple bond(s), 16 rotatable bond(s), 2 double bond(s), 1 secondary amide(s) (aliphatic), 1 positively charged N and 1 quaternary N . Despite the name this compound, the molecule is not synthesized from betaine. Instead, it is produced in a two-step manner, beginning with the reaction of dimethylaminopropylamine (DMAPA) with fatty acids from coconut or palm kernel oil (lauric acid, or its methyl ester, is the main constituent) .

Chemical Reactions Analysis

This compound is a zwitterionic surfactant that is synthesized using coconut oil and usually supplied in form of an aqueous solution with 25-37% w/w . The molecule is not synthesized from betaine. Instead, it is produced in a two-step manner, beginning with the reaction of dimethylaminopropylamine (DMAPA) with fatty acids from coconut or palm kernel oil (lauric acid, or its methyl ester, is the main constituent). The primary amine in DMAPA is more reactive than the tertiary amine, leading to its selective addition to form an amide .

Physical and Chemical Properties Analysis

This compound has a chemical formula of C19H38N2O3 and a molar mass of 342.524 g·mol −1 . It appears as a clear to slight yellow liquid . It has a density of 1.05 g/cm 3 . It is soluble in water and has a viscosity of less than 100 cP at 30°C .

Scientific Research Applications

Surfactant Properties and Cosmetic Applications

- CAPB is a significant surfactant in personal care and household products. A study highlighted its application for enhanced sustainability and skin care. It is shown that highly concentrated CAPB can lead to more than 36% savings in energy consumption and shipping volume compared to common CAPB quality, while maintaining desired surfactant properties and even improving skin moisturization (Herrwerth et al., 2008).

Environmental Impact and Degradation

- Research on the environmental degradation of CAPB by bacterial strains from municipal activated sludge showed that specific bacteria could utilize CAPB. This study provided insights into the biodegradation process of this surfactant in environmental settings (Měrková et al., 2018).

Allergenic Potential

- Numerous studies have investigated the allergenic potential of CAPB. For instance, a research paper noted the increase in allergic reactions to CAPB among cosmetic users, suggesting that while it's not a common allergen, it may contribute to allergic dermatitis in certain individuals (Fowler, 1993).

- Other studies have identified that the allergenic reactions might be due to contaminants such as amidoamine in the CAPB preparations rather than CAPB itself (Fowler Jf, Fowler Lm, Hunter Je, 1997).

Applications in Paper Industry and Construction Materials

- CAPB has also been used in the paper industry. A study examined its effects on the optical properties of office papers, finding that CAPB impacted the optical stability of various paper brands (Plazonić et al., 2015).

- In construction, the influence of CAPB on the formation and carbonation of portlandite was analyzed, providing insights into its impact on the morphologies and course of carbonation in foam concrete (Müller et al., 2018).

Synthesis and Chemical Analysis

- CAPB's role in a water-based medium for synthesizing dihydropyrano[2,3-c]pyrazoles was explored, highlighting its efficiency as a biodegradable surfactant in a green chemistry context (Tamaddon & Alizadeh, 2014).

Mechanism of Action

Target of Action

Cocamidopropyl betaine (CAPB) is primarily targeted at dirt, oil, and impurities on the skin and hair . It acts as a surfactant, meaning it binds to these targets, making them easier to wash off .

Mode of Action

CAPB is a zwitterionic surfactant, which means it has both a positively charged (cationic) and a negatively charged (anionic) part of its structure . This allows CAPB to act as a surfactant and contribute to the foaming and cleaning properties of various personal care and cleaning products . It is known for its mildness and ability to produce rich lather products, such as shampoos, body washes, liquid soaps, and other cosmetic and toiletry items .

Biochemical Pathways

It is known that capb functions as a surfactant, facilitating the removal of dirt, oil, and impurities from the skin and hair . Its amphoteric nature enables it to act as a mild cleanser without causing excessive dryness or irritation .

Pharmacokinetics

It is known that capb is used at concentrations up to 30% in cosmetics . The systemic exposure dose of CAPB was estimated to range from 0.00120 to 0.93195 mg/kg/day when used in cosmetic products .

Result of Action

The primary result of CAPB’s action is the removal of dirt, oil, and impurities from the skin and hair . It produces a thick lather when combined with water, which helps loosen the dirt and impurities, making them easier to rinse off after cleaning . CAPB also reduces the drying effects of harsher detergents in skin and hair care products .

Action Environment

Environmental factors can influence the action of CAPB. For instance, it has been found that CAPB can form N-nitrosamines, which are carcinogenic compounds, when it reacts with other ingredients or environmental factors, such as sunlight or chlorine . Additionally, the presence of active chlorine in water can lead to the transformation of CAPB, resulting in the formation of a wide range of disinfection by-products .

Future Directions

Biochemical Analysis

Biochemical Properties

Cocamidopropyl betaine is a fatty acid amide containing a long hydrocarbon chain at one end and a polar group at the other . This allows this compound to act as a surfactant and as a detergent . It is a zwitterion, consisting of both a quaternary ammonium cation and a carboxylate .

Cellular Effects

This compound is a surfactant that lifts dirt and oil from the skin and hair . It is typically safe, but some people are sensitive to it . It can act as an anti-static agent which helps to reduce friction between the hair fibers and make them easier to comb or brush .

Molecular Mechanism

The synthesis of this compound involves the reaction of dimethylaminopropylamine (DMAPA) with fatty acids from coconut or palm kernel oil (lauric acid, or its methyl ester, is the main constituent) . In the second step, chloroacetic acid reacts with the remaining tertiary amine to form a quaternary ammonium center . The proposed mechanism of their formation involves nucleophilic substitution of the secondary amide hydrogen atom at the first stage with subsequent free radical and electrophilic addition reactions resulting in non-selective introduction of halogen atoms and hydroxyl groups in the alkyl chain .

Temporal Effects in Laboratory Settings

This compound was observed to induce mild skin irritation, eye irritation, and skin sensitization . The NOAEL of this compound was determined to be 250 mg/kg/day based on the results of a 92-day repeated-dose oral toxicity study in rats .

Dosage Effects in Animal Models

The oral LD50 of full-strength this compound was 4.91 g/kg in mice and 7.45 ml/kg in rats . The systemic exposure dose of this compound was estimated to range from 0.00120 to 0.93195 mg/kg/day when used in cosmetic products .

Transport and Distribution

It is known that this compound is a surfactant, which means it interacts with water, making the molecules slippery so they don’t stick together .

Properties

IUPAC Name |

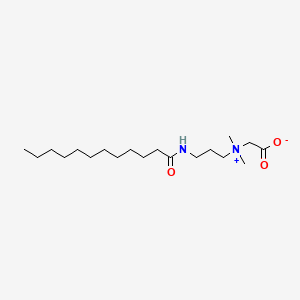

2-[3-(dodecanoylamino)propyl-dimethylazaniumyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N2O3/c1-4-5-6-7-8-9-10-11-12-14-18(22)20-15-13-16-21(2,3)17-19(23)24/h4-17H2,1-3H3,(H-,20,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUAUOIMASANKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

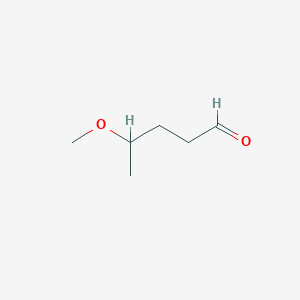

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041282 | |

| Record name | Lauramidopropyl betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid; [Reference #1] 29-31%: Colorless to pale yellow liquid; [Galaxy Surfactants MSDS] | |

| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Coco Amido Betaine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20462 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4292-10-8, 61789-40-0, 86438-79-1, 86243-76-7 | |

| Record name | Lauramidopropylbetaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4292-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauramidopropyl betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004292108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coco Amido Betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061789400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Alanine, N-(2-aminoethyl)-N-(2-(2-carboxyethoxy)ethyl)-, norcoco acyl derivs., disodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086438791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cocamidopropyl betaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amphoteric L | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lauramidopropyl betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxymethyl)dimethyl-3-[(1-oxododecyl)amino]propylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivs., hydroxides, inner salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivs., inner salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mirataine CB | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, Ncoco acyl derivs., hydroxides, inner salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURAMIDOPROPYL BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23D6XVI233 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide](/img/structure/B3430715.png)

![6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3430723.png)

![2-[(Diethylamino)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B3430728.png)

![3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid](/img/no-structure.png)

![(1s,4s)-2-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3430782.png)